(4-Methylphenyl) 4-(tert-butylamino)-4-oxobutanoate
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Overview
Description
(4-Methylphenyl) 4-(tert-butylamino)-4-oxobutanoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a 4-methylphenyl group attached to a 4-(tert-butylamino)-4-oxobutanoate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl) 4-(tert-butylamino)-4-oxobutanoate typically involves the esterification of 4-methylphenol with 4-(tert-butylamino)-4-oxobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a high-purity product.
Chemical Reactions Analysis
Types of Reactions
(4-Methylphenyl) 4-(tert-butylamino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
The major products formed from these reactions include:
Oxidation: 4-methylbenzoic acid or 4-methylacetophenone.
Reduction: 4-methylphenyl 4-(tert-butylamino)-4-hydroxybutanoate.
Substitution: 4-nitro-4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate or 4-bromo-4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate.
Scientific Research Applications
(4-Methylphenyl) 4-(tert-butylamino)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Methylphenyl) 4-(tert-butylamino)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl 4-(tert-butylamino)-4-hydroxybutanoate
- 4-Nitro-4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate
- 4-Bromo-4-methylphenyl 4-(tert-butylamino)-4-oxobutanoate
Uniqueness
(4-Methylphenyl) 4-(tert-butylamino)-4-oxobutanoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
(4-methylphenyl) 4-(tert-butylamino)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-5-7-12(8-6-11)19-14(18)10-9-13(17)16-15(2,3)4/h5-8H,9-10H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZQFAWUPDSOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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